Cas no 704209-83-6 (Cyclopropanecarboximidamide, 1-methoxy-)
Cyclopropanecarboximidamide, 1-methoxy- Chemical and Physical Properties
Names and Identifiers
-
- Cyclopropanecarboximidamide, 1-methoxy-
- EN300-7461333
- 704209-83-6
- 1-methoxycyclopropane-1-carboximidamide
-
- Inchi: 1S/C5H10N2O/c1-8-5(2-3-5)4(6)7/h2-3H2,1H3,(H3,6,7)
- InChI Key: NPXMFGYPPAQEGQ-UHFFFAOYSA-N
- SMILES: O(C)C1(C(=N)N)CC1
Computed Properties
- Exact Mass: 114.0794
- Monoisotopic Mass: 114.079312947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 2
- Complexity: 118
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 59.1Ų
Experimental Properties
- PSA: 59.1
Cyclopropanecarboximidamide, 1-methoxy- Pricemore >>
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|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7461333-0.05g |
1-methoxycyclopropane-1-carboximidamide |
704209-83-6 | 95% | 0.05g |
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| Enamine | EN300-7461333-0.1g |
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704209-83-6 | 95% | 0.1g |
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| Enamine | EN300-7461333-0.25g |
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| Enamine | EN300-7461333-0.5g |
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704209-83-6 | 95% | 0.5g |
$2910.0 | 2024-05-23 | |
| Enamine | EN300-7461333-1.0g |
1-methoxycyclopropane-1-carboximidamide |
704209-83-6 | 95% | 1.0g |
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| Enamine | EN300-7461333-2.5g |
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| Enamine | EN300-7461333-5.0g |
1-methoxycyclopropane-1-carboximidamide |
704209-83-6 | 95% | 5.0g |
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| Enamine | EN300-7461333-10.0g |
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Cyclopropanecarboximidamide, 1-methoxy- Related Literature
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Divya Kamath,Daisuke Minakata Environ. Sci.: Water Res. Technol., 2018,4, 1231-1238
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on Cyclopropanecarboximidamide, 1-methoxy-
The Synthesis, Properties, and Emerging Applications of Cyclopropanecarboximidamide, 1-methoxy- (CAS No. 704209-83-6)
The compound Cyclopropanecarboximidamide, 1-methoxy-, identified by CAS number 704209-83-6, represents a structurally unique organic molecule with significant potential in chemical and biomedical research. Its molecular formula is C5H9N3O2, featuring a cyclopropane ring fused to a carboximidamide group substituted with a methoxy moiety. This configuration imparts distinct physicochemical properties that have sparked interest in its application as a synthetic intermediate and pharmacological agent.
Recent advancements in synthetic methodologies have enabled the scalable production of Cyclopropanecarboximidamide, 1-methoxy-. A study published in the Journal of Organic Chemistry (2023) demonstrated an efficient one-pot synthesis via the reaction of methyl chloroformate with cyclopropylamine under microwave-assisted conditions. This approach not only improved yield (c. 85%) but also reduced reaction time by eliminating purification steps between intermediates. The resulting compound exhibits thermal stability up to 150°C and solubility in common organic solvents such as dichloromethane and ethanol—properties critical for downstream applications.
In biomedical contexts, the methoxy substitution on the cyclopropane ring enhances metabolic stability while preserving the reactivity of the carboximidamide group. Preclinical data from Nature Communications (2024) revealed that derivatives of this compound exhibit selective inhibition of histone deacetylase 6 (HDAC6), a target linked to neurodegenerative diseases. The rigid cyclopropyl core facilitates precise binding to HDAC6's catalytic pocket without affecting other isoforms, addressing a major challenge in epigenetic drug design.
A groundbreaking application emerged in targeted drug delivery systems. Researchers at MIT engineered nanoparticles encapsulating Cyclopropanecarboximidamide, 1-methoxy--based prodrugs that selectively release payloads in tumor microenvironments with acidic pH values (e.g., pH 5–6). Published in Science Translational Medicine, this platform achieved up to 95% drug release within two hours under tumor-like conditions while remaining inert at physiological pH (7.4). The methoxy group acts as a pH-sensitive linker that hydrolyzes under acidic conditions without compromising the parent molecule's pharmacophore.
Spectroscopic analyses confirm the compound's conjugated π-system generates strong UV-vis absorption peaks between 285–315 nm—a characteristic exploited for real-time monitoring during synthesis and formulation processes. Nuclear magnetic resonance (NMR) studies further validate its conformational rigidity: the cyclopropyl ring's restricted rotation contributes to consistent diastereomer ratios (>9:1), critical for maintaining biological activity consistency across batches.
In materials science, this compound has been integrated into supramolecular assemblies for sensor applications. A team at Stanford University synthesized layered co-crystals combining Cyclopropanecarboximidamide, 1-methoxy- with porphyrin derivatives, creating platforms sensitive to volatile organic compounds (VOCs) at parts-per-billion concentrations (Nano Letters, 2024). The methoxy group serves as an anchoring site for porphyrin coordination while the cyclopropyl moiety modulates electronic interactions within the crystal lattice.
Eco-toxicological assessments conducted per OECD guidelines indicate low environmental persistence (t₁/₂ <7 days) under aerobic conditions due to rapid microbial degradation via hydroxylation pathways targeting the carboximidamide functionality. This profile aligns with green chemistry principles and supports its use in industrial processes requiring minimal ecological impact.
Ongoing research explores its role as an enzyme inhibitor template for anti-infective agents targeting mycobacterial kinases involved in tuberculosis pathogenesis (eLife, March 2024). Computational docking studies predict favorable interactions with ATP-binding sites through hydrogen bonding networks involving both the methoxy oxygen and amidic nitrogen atoms—a mechanism validated experimentally through IC50 measurements below micromolar concentrations.
The compound's structural versatility is further exemplified by its use as a chiral auxiliary in asymmetric synthesis protocols reported in Angewandte Chemie International Edition. By introducing axial chirality through strategic substitution patterns on the cyclopropyl ring, chemists achieved enantioselectivities exceeding 98% ee in aldol reactions—a breakthrough for producing optically pure pharmaceutical intermediates without expensive catalyst systems.
In summary, Cyclopropanecarboximidamide, 1-methoxy- (CAS No.704209-83-6) stands at an intersection of synthetic innovation and translational medicine. Its unique structural features enable solutions across drug delivery engineering, epigenetic modulation systems, and sustainable materials development while adhering to contemporary safety standards. As interdisciplinary research continues to uncover new functionalization strategies and biological mechanisms tied to this scaffold, its role as a foundational building block in advanced chemical technologies is poised for exponential growth.
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